molecular formula C18H25BrN2O2 B2625497 3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034590-07-1

3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

Numéro de catalogue B2625497
Numéro CAS: 2034590-07-1
Poids moléculaire: 381.314
Clé InChI: OBFQPVHIFARLMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Structure Analysis

The compound contains a tetrahydro-2H-pyran-4-yl group, a piperidin-4-yl group, and a benzamide group. The tetrahydro-2H-pyran-4-yl group is a six-membered ring with one oxygen atom . The piperidin-4-yl group is a six-membered ring with one nitrogen atom . The benzamide group consists of a benzene ring attached to an amide group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.03 . The density is approximately 1.467 g/cm3 at 25°C . The refractive index is approximately 1.497 .

Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives

Research efforts have been dedicated to the synthesis and characterization of various benzamide derivatives, including those structurally related to "3-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide". These compounds are of interest due to their potential bioactive properties, particularly as non-peptide CCR5 antagonists. For example, studies have outlined the synthesis of novel benzamides and their metal complexes, demonstrating their potential antibacterial activities against a range of bacterial strains (Khatiwora et al., 2013). Such research highlights the compound's relevance in developing new antimicrobial agents.

Pharmacological Applications

The structural characteristics of "this compound" derivatives lend themselves to pharmacological investigations, especially in the context of antagonistic activities against CCR5, a chemokine receptor implicated in various diseases, including HIV. A practical synthesis of an orally active CCR5 antagonist has been reported, showcasing the potential of these compounds in therapeutic applications (Ikemoto et al., 2005).

Molecular Interaction Studies

Molecular interaction studies of compounds structurally related to "this compound" with biological receptors have been conducted to understand their mode of action. For instance, research into the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provides insight into the compound's potential receptor interactions and effects (Shim et al., 2002).

Synthetic Methodologies

The compound and its derivatives serve as key intermediates in the synthesis of complex molecules. Research has focused on developing efficient synthetic routes and methodologies for these compounds, contributing to the broader field of organic synthesis. This includes the preparation of heterocyclic products from bromo-DHAA with various nucleophiles, expanding the utility of these compounds in synthetic chemistry (Hikem-Oukacha et al., 2011).

Propriétés

IUPAC Name

3-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O2/c19-16-3-1-2-15(12-16)18(22)20-13-14-4-8-21(9-5-14)17-6-10-23-11-7-17/h1-3,12,14,17H,4-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFQPVHIFARLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.